molecular formula C23H23FN2O2 B3458119 1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

Cat. No. B3458119
M. Wt: 378.4 g/mol
InChI Key: AHJMBASOPNZGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as building blocks in pharmaceuticals and polymers .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the piperazine ring, with the 3-fluorobenzoyl and 2-methoxy-1-naphthylmethyl groups attached at the 1 and 4 positions, respectively. The presence of these groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperazine derivatives are known to undergo a variety of reactions. For example, they can participate in substitution reactions, where one of the substituents on the piperazine ring is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom in the 3-fluorobenzoyl group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some piperazine derivatives are used as pharmaceuticals and their mechanism of action often involves interaction with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies to determine its reactivity, stability, and biological activity .

properties

IUPAC Name

(3-fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c1-28-22-10-9-17-5-2-3-8-20(17)21(22)16-25-11-13-26(14-12-25)23(27)18-6-4-7-19(24)15-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJMBASOPNZGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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